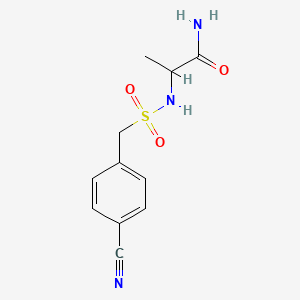
(1-(4-Iodobenzyl)piperidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-Iodobenzyl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C13H18INO and a molecular weight of 331.19 g/mol . This compound features a piperidine ring substituted with a 4-iodobenzyl group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Iodobenzyl)piperidin-4-yl)methanol typically involves the reaction of 4-iodobenzyl chloride with piperidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: (1-(4-Iodobenzyl)piperidin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The iodine atom in the 4-iodobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
Chemistry: (1-(4-Iodobenzyl)piperidin-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a ligand in receptor binding studies or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting neurological pathways. Its piperidine core is a common motif in many therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
作用机制
The mechanism of action of (1-(4-Iodobenzyl)piperidin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the 4-iodobenzyl group can participate in halogen bonding and π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
(1-Benzylpiperidin-4-yl)methanol: Lacks the iodine atom, resulting in different reactivity and biological activity.
(1-(4-Bromobenzyl)piperidin-4-yl)methanol: Contains a bromine atom instead of iodine, which can affect its chemical properties and interactions.
(1-(4-Chlorobenzyl)piperidin-4-yl)methanol:
Uniqueness: (1-(4-Iodobenzyl)piperidin-4-yl)methanol is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This feature can enhance its binding affinity and selectivity in biological systems, making it a valuable compound for research and development.
属性
分子式 |
C13H18INO |
|---|---|
分子量 |
331.19 g/mol |
IUPAC 名称 |
[1-[(4-iodophenyl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C13H18INO/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10H2 |
InChI 键 |
UDYQCUZMBRETMN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)





![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)


![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)
